Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Overview
Description
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C13H13BrN2O4. It is a derivative of pyrazolo[1,5-a]pyridine, a fused heterocyclic system that contains both pyrazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine followed by esterification. One common method starts with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is iodized by N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . The final step involves the esterification of the intermediate with diethyl oxalate under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Material Science: Due to its unique structural properties, the compound is investigated for use in the development of new materials with specific photophysical properties.
Biological Research: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: A similar compound without the bromine atom, used in similar applications.
5-Bromopyrazolo[1,5-a]pyridine: A simpler derivative that lacks the ester groups, used as an intermediate in organic synthesis.
Diethyl 5-ethylpyridine-2,3-dicarboxylate: Another derivative with an ethyl group instead of a bromine atom, used in various chemical reactions.
Uniqueness
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to the presence of both bromine and ester groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C13H13BrN2O4 |
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Molecular Weight |
341.16 g/mol |
IUPAC Name |
diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C13H13BrN2O4/c1-3-19-12(17)10-9-7-8(14)5-6-16(9)15-11(10)13(18)20-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
GWJDVOKJADMCJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1C(=O)OCC)Br |
Origin of Product |
United States |
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